molecular formula C10H7NO3S B6282178 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid CAS No. 734497-99-5

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid

Cat. No. B6282178
CAS RN: 734497-99-5
M. Wt: 221.2
InChI Key:
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Description

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid (2-BTA) is a compound of interest to the scientific community. It is a member of the benzothiazinone family, which has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. 2-BTA has been found to possess a variety of properties, including antibacterial, antifungal, and antiviral activities. It has also been investigated for its potential use in the treatment of cancer and other diseases.

Scientific Research Applications

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid has been studied extensively for its potential applications in various scientific fields. It has been found to possess a variety of properties, including antibacterial, antifungal, and antiviral activities. In addition, 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid has been investigated for its potential use in the treatment of cancer and other diseases. Furthermore, it has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential applications in the development of drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid is still not fully understood. However, it is believed that its antibacterial, antifungal, and antiviral activities are due to its ability to interfere with the cell wall synthesis of bacteria and fungi. It is also thought to inhibit the growth of certain bacteria and fungi by interfering with their metabolism.
Biochemical and Physiological Effects
2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to possess antiviral, antifungal, and antibacterial activities. Furthermore, it has been studied for its potential use in the treatment of cancer and other diseases. Additionally, 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid has been found to possess anti-inflammatory and antioxidant properties, as well as to possess a wide range of biological activities.

Advantages and Limitations for Lab Experiments

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid is its low cost and easy availability. Additionally, it has been found to possess a wide range of biological activities, making it an attractive compound for use in various scientific studies. However, 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid does have some limitations, such as its relatively low solubility in water and its instability in acidic conditions.

Future Directions

There are a number of potential future directions for research related to 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid. One area of interest is the development of new drugs and treatments based on the compound’s antibacterial, antifungal, and antiviral activities. Additionally, further research could be conducted to explore the potential of 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid in the treatment of cancer and other diseases. Finally, further investigation into the biochemical and physiological effects of 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid could provide insight into its potential applications in various scientific fields.

Synthesis Methods

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid can be synthesized from various starting materials, including 2-benzothiazol-3-one, 2-amino-3-benzothiazolone, and 2-hydroxy-3-benzothiazolone. The most common method of synthesis is the condensation of 2-benzothiazol-3-one with a suitable acid or base. This reaction results in the formation of a thiazole ring and an acetic acid moiety. The resulting 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid can then be purified by recrystallization or column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid involves the condensation of 2-aminothiophenol with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol in ethanol and add sodium ethoxide. Heat the mixture to reflux for 1 hour.", "Step 2: Add ethyl acetoacetate to the reaction mixture and continue heating to reflux for an additional 2 hours.", "Step 3: Cool the reaction mixture and add acetic anhydride dropwise. Heat the mixture to reflux for 1 hour.", "Step 4: Add sulfuric acid to the reaction mixture and heat to reflux for 1 hour.", "Step 5: Cool the reaction mixture and add sodium nitrite. Stir the mixture for 30 minutes.", "Step 6: Add sodium hydroxide to the reaction mixture and heat to reflux for 1 hour.", "Step 7: Cool the reaction mixture and add hydrogen peroxide. Stir the mixture for 30 minutes.", "Step 8: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

734497-99-5

Product Name

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid

Molecular Formula

C10H7NO3S

Molecular Weight

221.2

Purity

95

Origin of Product

United States

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